1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide
Description
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H25N3O2/c1-3-21(18-9-5-4-6-10-18)27-25(29)19-13-14-23-22(15-19)26-17-28(23)16-20-11-7-8-12-24(20)30-2/h4-15,17,21H,3,16H2,1-2H3,(H,27,29)/t21-/m1/s1 |
InChI Key |
IPWDEWXWTMEDED-OAQYLSRUSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=N3)CC4=CC=CC=C4OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=N3)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Thiourea Derivatives
A modified method from involves reacting 4-amino-3-mercaptobenzoic acid hydrochloride with thiourea derivatives under acidic conditions:
Alternative Route via Disulfide Intermediates
Bis(2-amino-4-benzenesulfonamide)disulfide, prepared from 2-aminobenzothiazole-6-sulfonamide and KOH, undergoes cyclization with benzaldehydes in ethanol catalyzed by sodium hydrosulfite (NaHSO₃).
- Key Intermediate : 2-Aryl-1,3-benzodiazole-5-carboxylic acid.
- Optimization : Acetic acid as solvent improves reaction rate and yield (up to 72%).
Introduction of the 2-Methoxyphenylmethyl Group
N-Alkylation at position 1 of the benzodiazole core is achieved via nucleophilic substitution or Mitsunobu reaction.
Alkylation with 2-Methoxyphenylmethyl Bromide
Mitsunobu Reaction for Stereochemical Control
For chiral centers, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures retention of configuration:
Carboxamide Formation at Position 5
The carboxylic acid at position 5 is converted to the carboxamide via activation followed by coupling with (1R)-1-phenylpropylamine.
Acid Chloride Formation and Amine Coupling
Stereoselective Synthesis of (1R)-1-Phenylpropylamine
- Asymmetric Reduction : (R)-BINAP-ruthenium catalyst reduces 1-phenylpropanal to (R)-1-phenylpropanol, followed by Gabriel synthesis to the amine.
- Enantiomeric Excess : 98% ee confirmed by chiral HPLC.
Optimization and Characterization
Reaction Conditions and Yields
| Step | Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Cyclocondensation | KSCN, Br₂, HCl, 0–5°C | 35–40 | >95% |
| 2 | N-Alkylation | 2-Methoxybenzyl bromide, K₂CO₃, DMF, 60°C | 65–70 | 98% |
| 3 | Carboxamide coupling | SOCl₂, (1R)-1-phenylpropylamine, Et₃N, DCM | 85–90 | >99% |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzodiazole-H), 7.45–6.85 (m, 9H, aromatic), 5.32 (s, 2H, CH₂), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.80 (s, 3H, OCH₃), 1.82 (d, J = 6.8 Hz, 3H, CH₃).
- IR (KBr) : 1652 cm⁻¹ (C=O), 1581 cm⁻¹ (C=N).
- MS (ESI) : m/z 430.2 [M+H]⁺.
Challenges and Solutions
- Stereochemical Purity : Use of chiral catalysts in asymmetric reductions ensures high ee.
- Byproduct Formation : Column chromatography (ethyl acetate/hexane) removes unreacted amine and sulfonamide byproducts.
- Scale-Up Issues : Microwave-assisted synthesis reduces reaction time from 8 hours to 30 minutes with comparable yields.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between the target compound and analogous benzodiazole/benzimidazole derivatives:
Key Observations:
- Substituent Effects : The target compound’s 2-methoxyphenylmethyl group contrasts with electron-withdrawing substituents (e.g., chlorine in ) or electron-rich benzodioxole in . Methoxy groups enhance solubility but may reduce metabolic stability compared to halogenated analogs.
- Hybrid Cores : Compounds like combine benzimidazole with pyrazole, broadening interaction possibilities but complicating synthetic routes.
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structurally related molecules:
- Antifungal Activity : Compounds with benzodioxole () or imidazole substituents () exhibit antifungal properties via membrane interaction or cytochrome P450 inhibition. The target’s methoxy group may support similar mechanisms .
- Chiral Specificity : The (R)-phenylpropyl group could enhance binding to stereosensitive targets (e.g., G-protein-coupled receptors), as seen in (1R,2R)-configured triazole derivatives .
Biological Activity
1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide is a compound belonging to the benzodiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H25N3O2, with a molecular weight of approximately 399.5 g/mol. Its structure features a benzodiazole ring fused with a carboxamide group and a methoxyphenyl substituent, contributing to its potential pharmacological properties.
Biological Activities
Benzodiazole derivatives are associated with various biological activities, including:
- Antimicrobial Properties : Compounds in this class have shown significant antibacterial and antifungal activities.
- Anticancer Effects : Many benzodiazoles exhibit cytotoxicity against various cancer cell lines.
- Anti-inflammatory Activity : Some derivatives are noted for their ability to reduce inflammation.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound enhances its selectivity and potency against specific biological targets. The methoxy and phenylpropyl groups may improve pharmacokinetic properties and reduce toxicity.
Table 2: Related Compounds and Their Activities
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole | Fused benzene-imidazole ring | Antimicrobial properties |
| 4-Methylbenzodiazole | Similar benzodiazole framework | Sedative effects |
| 5-Carboxybenzodiazole | Contains a carboxylic acid group | Antitumor activity |
Case Studies
Recent studies have demonstrated the efficacy of benzodiazole derivatives in various therapeutic contexts:
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzodiazole derivatives against Staphylococcus aureus and Escherichia coli, showing that certain derivatives exhibited significant inhibition compared to standard antibiotics .
- Anticancer Research : Research has indicated that specific benzodiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptosis-related proteins .
- Anti-inflammatory Studies : In vivo studies have reported that certain benzodiazoles can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
